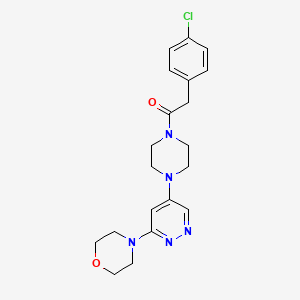

2-(4-Chlorophenyl)-1-(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Chlorophenyl)-1-(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)ethanone is a complex organic compound that features a chlorophenyl group, a morpholinopyridazinyl group, and a piperazinyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1-(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. A common approach might include:

Formation of the chlorophenyl intermediate: This could involve the chlorination of a phenyl ring.

Formation of the morpholinopyridazinyl intermediate: This might involve the reaction of morpholine with a pyridazine derivative.

Coupling of intermediates: The final step would involve coupling the chlorophenyl and morpholinopyridazinyl intermediates with a piperazine derivative under specific conditions, such as the presence of a base or a catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound might undergo oxidation reactions, particularly at the piperazine or morpholine rings.

Reduction: Reduction reactions could target the carbonyl group or the aromatic rings.

Substitution: The chlorophenyl group could undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents might include potassium permanganate or chromium trioxide.

Reduction: Reducing agents could include lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols could be used in substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-(4-Chlorophenyl)-1-(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)ethanone could have various applications in scientific research:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways or as a potential drug candidate.

Medicine: Potential therapeutic applications, such as targeting specific receptors or enzymes.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular targets could include receptors, enzymes, or ion channels, and pathways involved might include signal transduction or metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(4-Chlorophenyl)-1-(4-piperazinyl)ethanone: Lacks the morpholinopyridazinyl group.

2-(4-Chlorophenyl)-1-(4-(6-morpholinopyridazin-4-yl)ethanone: Lacks the piperazinyl group.

Uniqueness

The presence of both the morpholinopyridazinyl and piperazinyl groups in 2-(4-Chlorophenyl)-1-(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)ethanone might confer unique biological activities or chemical reactivity compared to similar compounds.

Biologische Aktivität

The compound 2-(4-Chlorophenyl)-1-(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)ethanone , often referred to by its chemical structure, exhibits significant biological activity that has garnered attention in pharmacological research. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C15H20ClN3O2. The structure includes a piperazine ring and a morpholine moiety, which are known for their roles in enhancing bioactivity through receptor interactions.

The biological activity of this compound primarily involves interactions with neurotransmitter receptors, particularly those associated with the central nervous system. Its structural components suggest potential activity as an antagonist or modulator at various receptors, including:

- Dopamine Receptors : The presence of the piperazine ring is characteristic of many dopamine receptor ligands, which play critical roles in mood regulation and psychotropic effects.

- Serotonin Receptors : Similar structural motifs have been linked to serotonin receptor modulation, impacting anxiety and depression pathways.

Pharmacological Effects

Research has indicated that compounds with similar structures exhibit a range of pharmacological effects:

- Antidepressant Activity : Studies have shown that piperazine derivatives can exhibit antidepressant-like effects in animal models.

- Anxiolytic Effects : Compounds targeting serotonin receptors often manifest anxiolytic properties, suggesting potential therapeutic applications in anxiety disorders.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

- Antidepressant Studies : In a controlled study, a compound with a similar piperazine structure demonstrated significant reductions in depressive behaviors in rodent models when administered at varying doses over a two-week period. The mechanism was attributed to enhanced serotonergic activity .

- Neuropharmacological Evaluation : A comparative analysis of various morpholine derivatives indicated that those with chlorophenyl substitutions exhibited increased affinity for dopamine receptors, correlating with improved behavioral outcomes in models of psychosis .

- Toxicological Assessment : Preliminary toxicity studies revealed that while the compound shows promise for therapeutic applications, it also presents risks such as acute toxicity upon ingestion and skin irritation .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₀ClN₃O₂ |

| Molecular Weight | 300.79 g/mol |

| Predicted LogP | 3.5 |

| Solubility | Soluble in DMSO |

| Toxicity | H302 (harmful if swallowed), H315 (skin irritation) |

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)-1-[4-(6-morpholin-4-ylpyridazin-4-yl)piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN5O2/c21-17-3-1-16(2-4-17)13-20(27)26-7-5-24(6-8-26)18-14-19(23-22-15-18)25-9-11-28-12-10-25/h1-4,14-15H,5-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHHSXGLUDKZZCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC(=NN=C2)N3CCOCC3)C(=O)CC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.